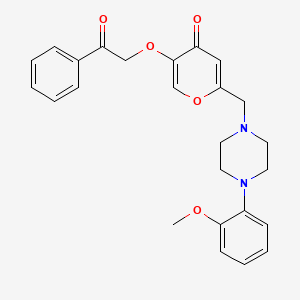

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-30-24-10-6-5-9-21(24)27-13-11-26(12-14-27)16-20-15-22(28)25(18-31-20)32-17-23(29)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITWHXFCNDLYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Piperazine moiety : Known for its diverse pharmacological properties, including antidepressant and anxiolytic effects.

- Pyranone core : Often associated with anti-inflammatory and anticancer activities.

- Phenylethoxy group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : The piperazine component may interact with serotonin and dopamine receptors, contributing to mood regulation.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antibacterial agent.

The biological activity of the compound is believed to be mediated through several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) may underlie its antidepressant effects.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.

- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

| Study Focus | Methodology | Findings |

|---|---|---|

| Antidepressant Activity | Cell line assays | Significant reduction in cell viability at high concentrations. |

| Anticancer Activity | MTT assay on cancer cell lines | Induced apoptosis in breast and lung cancer cells. |

| Antimicrobial Testing | Disk diffusion method | Effective against Staphylococcus aureus and Escherichia coli. |

Case Studies

- Antidepressant Activity : A study published in Pharmacology Reports demonstrated that the compound significantly reduced depressive-like behavior in rodent models, suggesting a potential for clinical application in mood disorders .

- Anticancer Properties : Research highlighted in Cancer Letters indicated that treatment with this compound resulted in a dose-dependent decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs, as derived from the evidence:

Key Observations:

Piperazine Substituents: The 2-methoxyphenyl group in the target compound contrasts with furan-carbonyl (Analog 1, 4) and benzyl (Analog 2, 3) substituents. Furan-carbonyl substituents (Analog 1, 4) are structurally rigid and may reduce metabolic degradation compared to alkyl or aryl groups .

Pyran-4-one Substituents: 2-Oxo-2-phenylethoxy (target) vs. 4-nitrobenzyloxy (Analog 3, 4): The nitro group in the latter introduces strong electron-withdrawing effects, which could modulate reactivity in biological systems (e.g., redox interactions) .

Synthetic Considerations: Arylpiperazine coupling methods (e.g., reactions with butanoic acid derivatives in Analog 2) are common in synthesizing such compounds, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.